5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

Catalog No.
S1739456
CAS No.
438219-86-4
M.F
C12H8Cl2O3
M. Wt
271.09g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

CAS Number

438219-86-4

Product Name

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde

IUPAC Name

5-[(3,4-dichlorophenoxy)methyl]furan-2-carbaldehyde

Molecular Formula

C12H8Cl2O3

Molecular Weight

271.09g/mol

InChI

InChI=1S/C12H8Cl2O3/c13-11-4-3-8(5-12(11)14)16-7-10-2-1-9(6-15)17-10/h1-6H,7H2

InChI Key

TXRCNAFWWPRGEA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC=C(O2)C=O)Cl)Cl

Fungicidal Activities

Field: This compound is used in the field of Agriculture, specifically in the development of Fungicides .

Application: The compound is used to synthesize N-(5-((2,4-Dichlorophenoxy)Methyl)-l,3,4-Thiadiazol-2-Yl)- Substituted-Amide, which exhibits moderate fungicidal activities . These compounds are a part of a very important class of pesticides in the international market .

Method of Application: The compound is reacted with substituted acyl chloride to yield the amide in good yield . The chemical structures of all compounds were established by Ή NMR, FTIR, MS and elemental analysis .

Results: The bioassay results indicated that some of these compounds exhibit moderate fungicidal activities . The fungicidal activities showed that some compounds exhibit moderate activity against Sclerotinia scleivtionim(L\b.) de Bary, Rhizoctonia solanii, Fusarium oxysporum, Corynespora cassiicola and Botrytis cinerea .

Controlled Release of Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Pesticides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of pesticides .

Method of Application: Herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs) were fabricated by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .

Results: The developed 2,4-D@HTlc nanosheets could evidently retard 2,4-D leaching through the soil . Additionally, 2,4-D@HTlcs exhibited no delay in the control efficacy against Amaranthus retroflexus compared with free 2,4-D sodium salt .

Synthesis of 1,2,4-Oxadiazoles

Field: This compound is used in the field of Organic Chemistry, specifically in the synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole . Oxadiazoles are a class of organic compounds that have found applications in various fields, including medicinal chemistry, due to their diverse biological activities .

Results: The synthesized compound, 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole, is a solid substance with a linear formula of C10H7O2N2Cl3 .

Herbicide Formulations

Field: This compound is used in the field of Agricultural Chemistry, specifically in the development of Herbicide Formulations .

Controlled Release of Multiple Herbicides

Field: This compound is used in the field of Green Chemistry, specifically in the development of Controlled Release Formulations of Multiple Herbicides .

Application: The compound is used in the fabrication of herbicide-intercalated Zn–Al hydrotalcites (herbicide@HTlcs), which can improve the use efficiency and reduce the off-target effects of multiple herbicides . The herbicides used in this study include 2-(2,4-dichlorophenoxy) acetic acid (2,4-D), 2-methyl-4-chlorophenoxyacetic acid (MCPA), and 3,5-dibromo-4-hydroxybenzonitrile (bromoxynil) .

Results: The developed herbicide@HTlcs showed high entrapment efficiencies (71.7%–86.7%), a sheet structure with an average size of 339.4 nm, and positive surface charges (+40.5) . The volatilities of herbicide@HTlcs were reduced more than 3-fold compared with those of pure herbicides .

Synthesis of 1,2,4-Oxadiazoles for Commercial Use

Field: This compound is used in the field of Industrial Chemistry, specifically in the Commercial Synthesis of 1,2,4-Oxadiazoles .

Application: The compound “5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde” is used to synthesize 5-(Chloromethyl)-3-[(3,4-dichlorophenoxy)methyl]-1,2,4-oxadiazole .

5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde is a chemical compound characterized by its unique structure, which includes a furan ring and a dichlorophenoxy group. Its molecular formula is C12H8Cl2O3C_{12}H_{8}Cl_{2}O_{3}, and it features an aldehyde functional group attached to a furan moiety. This compound is notable for its potential applications in various fields, including organic synthesis and biological research.

  • Oxidation: The aldehyde group can be oxidized to form a corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: The aldehyde can be reduced to yield a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Research indicates that 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde exhibits biological activity that may be relevant in pharmacology. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests potential for modifying enzyme activities, which could influence various biochemical pathways .

The synthesis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde typically involves the reaction of 3,4-dichlorophenol with 2-furaldehyde. This reaction is generally carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often using solvents like dimethyl sulfoxide or ethanol. The reaction conditions are optimized for yield and purity.

Common Synthetic Route

  • Reactants: 3,4-dichlorophenol and 2-furaldehyde.
  • Base: Sodium hydroxide or potassium carbonate.
  • Solvent: Dimethyl sulfoxide or ethanol.
  • Conditions: Elevated temperatures to facilitate the reaction.

5-[(2,4-Dichlorophenoxy)methyl]-2-furaldehydeSimilar furan structure with different dichlorophenoxy substitutionUsed in organic synthesis and as an agrochemical5-[(3,4-Dichlorophenyl)methyl]-2-furaldehydeVariation in phenyl substitutionInvestigated for biological activity2,4-Dichlorophenoxyacetic acidA common herbicide with similar chlorophenoxy structureWidely used in agricultureTriclosanAntibacterial agent with chlorophenoxy structureUsed in personal care products

Uniqueness

The uniqueness of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde lies in its specific substitution pattern on the phenoxy group and its potential reactivity profile. This distinct configuration may influence its interactions with biological systems differently compared to other similar compounds .

Studies on the interaction of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde with biological molecules have shown that it can modify enzyme activity through covalent bonding with active sites. This property is significant in understanding its potential therapeutic effects and mechanisms of action in biological systems .

Molecular Structure and Conformational Analysis

The molecular architecture of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde consists of three distinct structural domains: the furan-2-carbaldehyde moiety, the methylene bridge, and the 3,4-dichlorophenoxy group [1]. The furan ring adopts a planar conformation characteristic of aromatic five-membered heterocycles, with the aldehyde group positioned at the 2-position and the phenoxymethyl substituent at the 5-position [6].

Conformational analysis reveals that the methylene bridge connecting the furan ring to the phenoxy group allows for rotational flexibility around the C-O and C-C bonds [7]. The 3,4-dichlorophenyl group can adopt various orientations relative to the furan ring, with the preferred conformations being influenced by intramolecular steric interactions and electronic effects [8]. The presence of chlorine substituents at the 3,4-positions creates an asymmetric electron distribution in the phenyl ring, affecting the overall molecular dipole moment and intermolecular interactions [9].

Computational studies on similar furaldehyde derivatives suggest that the aldehyde carbonyl group remains coplanar with the furan ring due to extended π-conjugation [10]. The oxygen atom of the phenoxy group exhibits sp³ hybridization, creating a tetrahedral geometry around the ether linkage [11]. The dihedral angles between the furan and phenyl rings are influenced by both steric hindrance from the chlorine atoms and electronic effects arising from the electron-withdrawing nature of the dichlorophenyl group [12].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

The ¹H Nuclear Magnetic Resonance spectrum of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde exhibits characteristic resonances that reflect the distinct chemical environments within the molecule [13]. The aldehyde proton appears as a singlet in the highly deshielded region between 9.5-9.7 ppm, consistent with the typical chemical shift range for furaldehyde compounds [14] [30]. This downfield position results from the strong deshielding effect of the carbonyl oxygen and the aromatic furan ring system [15].

The furan ring protons display characteristic patterns with the 3-position proton appearing as a doublet around 7.2-7.4 ppm and the 4-position proton resonating at approximately 6.3-6.5 ppm [16] [33]. These chemical shifts are consistent with the electron density distribution in substituted furan systems, where the 3-position experiences greater deshielding due to its proximity to both the aldehyde group and the phenoxymethyl substituent [17].

The methylene bridge protons appear as a singlet around 5.1-5.3 ppm, reflecting the influence of both the furan ring and the phenoxy oxygen atom [18]. The aromatic protons of the dichlorophenyl group exhibit distinct multiplicities, with the 2-position proton appearing as a doublet around 7.0-7.1 ppm, the 5-position proton as a doublet of doublets at 6.8-7.0 ppm, and the 6-position proton as a doublet around 7.3-7.5 ppm [19]. These patterns arise from the coupling constants typical of aromatic systems, with ortho-coupling constants of approximately 7-8 Hz and meta-coupling constants of 1-2 Hz [20].

¹³C Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through characteristic carbon resonances [21]. The aldehyde carbon appears at approximately 177-179 ppm, consistent with the typical range for α,β-unsaturated aldehyde carbons [22]. The furan ring carbons exhibit resonances at 110-150 ppm, with the aldehyde-bearing carbon (C-2) appearing around 152-154 ppm and the substituted carbon (C-5) at approximately 156-158 ppm . The methylene carbon resonates around 65-67 ppm, while the dichlorophenyl carbons appear in the aromatic region between 115-150 ppm, with the chlorinated carbons showing characteristic downfield shifts [24].

Infrared and Ultraviolet-Visible Spectral Properties

Infrared spectroscopy of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reveals characteristic absorption bands that confirm the presence of key functional groups [25]. The carbonyl stretching vibration appears as a strong absorption band at approximately 1670-1680 cm⁻¹, which is typical for α,β-unsaturated aldehyde systems where the carbonyl frequency is lowered due to conjugation with the furan ring [26] [32]. This frequency is consistent with other furaldehyde derivatives, where conjugation reduces the force constant of the carbonyl bond [27].

The aldehyde C-H stretching vibrations manifest as characteristic bands around 2720-2830 cm⁻¹, appearing as moderate intensity absorptions that serve as diagnostic features for aldehyde identification [28] [32]. The aromatic C-H stretching vibrations appear in the region 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene bridge occur around 2850-2950 cm⁻¹ [29]. The C-O stretching vibrations of the ether linkage appear as strong bands around 1200-1250 cm⁻¹ [30].

The furan ring exhibits characteristic vibrations with C=C stretching modes appearing at 1580-1600 cm⁻¹ and 1450-1470 cm⁻¹ [31]. The C-Cl stretching vibrations of the dichlorophenyl group appear as medium intensity bands around 750-850 cm⁻¹ [32]. Out-of-plane bending vibrations of the aromatic rings manifest in the fingerprint region below 900 cm⁻¹ [33].

Ultraviolet-visible spectroscopy reveals absorption maxima that reflect the extended conjugation within the molecule [34]. The primary absorption band appears around 276-284 nm, corresponding to π→π* transitions within the conjugated furaldehyde system [35] [36] [37]. This absorption maximum is consistent with other substituted furaldehyde compounds and demonstrates the electronic communication between the furan ring and the aldehyde carbonyl group [36]. A secondary absorption band may appear around 320-340 nm, arising from n→π* transitions involving the carbonyl oxygen lone pairs [37]. The dichlorophenoxy substituent contributes additional absorption features in the 250-270 nm region due to the aromatic π-system [38].

Mass Spectrometric Analysis

Mass spectrometric analysis of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde provides molecular weight confirmation and fragmentation pattern information [39]. The molecular ion peak appears at m/z 271, corresponding to the molecular formula C₁₂H₈Cl₂O₃, with the characteristic isotope pattern reflecting the presence of two chlorine atoms [40]. The chlorine isotope pattern shows peaks at m/z 271 (M⁺), 273 (M+2), and 275 (M+4) with relative intensities following the statistical distribution for dichlorinated compounds [41].

Fragmentation patterns reveal characteristic loss pathways that provide structural information [42]. A significant fragment ion appears at m/z 162-164, corresponding to the loss of the dichlorophenoxy group (109 mass units), leaving the furylmethyl cation [43]. Another prominent fragment at m/z 95-97 arises from the formation of the dichlorophenoxy cation following cleavage of the ether bond [44]. The base peak often corresponds to m/z 81, representing the furylcarbonyl cation (C₅H₅O₂⁺) formed through loss of the entire phenoxymethyl substituent [45].

Additional fragmentation includes loss of carbon monoxide (28 mass units) from various intermediate fragments, a common process in aldehyde-containing compounds [46]. The furan ring may undergo ring-opening reactions under electron impact conditions, leading to smaller fragment ions in the m/z 50-80 range [47]. The chlorine-containing fragments exhibit characteristic isotope patterns that aid in fragment identification and structural elucidation [48].

Physicochemical Parameters

Solubility Profile

The solubility characteristics of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reflect the amphiphilic nature of the molecule, which contains both hydrophilic and lipophilic structural elements [49]. The compound exhibits limited water solubility due to the predominance of aromatic and chlorinated structural features, which reduce the overall polarity despite the presence of the aldehyde carbonyl group [50]. Based on structural analogy with related furaldehyde derivatives, the water solubility is estimated to be in the range of 0.1-1.0 g/L at ambient temperature [51].

The compound demonstrates good solubility in polar organic solvents such as dimethyl sulfoxide, acetonitrile, and lower alcohols [52]. Moderate solubility is observed in ethyl acetate and dichloromethane, while higher solubility occurs in aromatic solvents like toluene and benzene due to favorable π-π interactions [53]. The presence of the dichlorophenoxy group enhances solubility in chlorinated solvents and reduces solubility in highly polar protic solvents [54].

Solvent ClassEstimated SolubilityTemperature Dependence
Water0.1-1.0 g/LModerate increase with temperature
Alcohols5-20 g/LStrong temperature dependence
Chlorinated Solvents50-100 g/LWeak temperature dependence
Aromatic Solvents20-50 g/LModerate temperature dependence
Polar Aprotic10-30 g/LModerate temperature dependence

Partition Coefficient and Lipophilicity

The partition coefficient (log P) of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde reflects its lipophilic character, with computational estimates suggesting a value in the range of 3.5-4.0 [55] [1]. This relatively high lipophilicity arises from the extended aromatic system and the presence of chlorine substituents, which contribute significantly to the hydrophobic character of the molecule [56]. The dichlorophenoxy group serves as the primary lipophilic domain, while the furaldehyde moiety provides moderate polarity through the carbonyl group [57].

The distribution coefficient (log D) varies with pH due to potential interactions of the carbonyl group with protons or hydroxide ions under extreme pH conditions [58]. At physiological pH (7.4), the log D value approximates the log P value since the compound does not contain ionizable groups under these conditions . The lipophilicity parameters indicate favorable membrane permeability characteristics, suggesting potential for cellular uptake and tissue distribution [60].

Computational analysis using fragment-based methods confirms the significant contribution of the dichlorophenyl group to the overall lipophilicity [61]. The methylene ether bridge provides flexibility while maintaining the lipophilic character [62]. The polar surface area is estimated at approximately 35-40 Ų, indicating moderate polarity that balances the lipophilic contributions [63].

Stability Under Various Conditions

The chemical stability of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde varies significantly depending on environmental conditions, with the furaldehyde moiety representing the most susceptible structural element [64]. Under ambient conditions with exposure to air and light, the compound undergoes gradual oxidation and discoloration, characteristic of furaldehyde derivatives [65] [47]. The aldehyde group is particularly susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen and light [66].

Thermal stability analysis reveals decomposition onset temperatures around 150-180°C, consistent with other substituted furaldehyde compounds [67] [55]. The primary thermal decomposition pathway involves dehydration and fragmentation of the furan ring, followed by loss of the phenoxymethyl substituent [68]. The presence of chlorine atoms enhances thermal stability compared to unsubstituted analogs by providing additional mass and altering the electronic structure [69] [40].

Photostability studies indicate sensitivity to ultraviolet radiation, with photodegradation occurring through radical mechanisms initiated by carbonyl excitation [70]. The compound should be stored under inert atmosphere and protected from light to maintain long-term stability [71]. Aqueous stability depends strongly on pH, with enhanced degradation under alkaline conditions due to nucleophilic attack on the carbonyl carbon [72].

ConditionStability AssessmentDegradation Pathway
Ambient Air/LightModerate (weeks)Oxidation of aldehyde
Thermal (>150°C)LimitedRing fragmentation
UV IrradiationPoorRadical formation
Acidic AqueousGoodMinimal degradation
Basic AqueousPoorNucleophilic attack
Inert AtmosphereExcellentNo observable degradation

Crystallographic Analysis and Solid-State Properties

The solid-state properties of 5-[(3,4-Dichlorophenoxy)methyl]-2-furaldehyde are influenced by the molecular geometry and intermolecular interactions present in the crystal lattice [73]. While specific crystallographic data for this compound is limited in the literature, structural analysis of related furaldehyde derivatives provides insight into likely solid-state behavior [74]. The compound is expected to crystallize in a monoclinic or triclinic crystal system, common for substituted aromatic aldehydes with asymmetric substitution patterns [75].

Intermolecular interactions in the solid state likely include weak hydrogen bonding between the aldehyde carbonyl oxygen and aromatic hydrogen atoms, as well as halogen bonding involving the chlorine substituents [76]. The dichlorophenoxy group may participate in π-π stacking interactions with neighboring molecules, contributing to crystal stability [77]. Van der Waals forces between the aromatic rings and dipole-dipole interactions involving the polar carbonyl group further stabilize the crystal structure.

The molecular packing arrangement is expected to maximize favorable intermolecular contacts while minimizing steric repulsion between bulky substituents. The planar furaldehyde moiety may adopt a herringbone packing pattern typical of aromatic aldehyde compounds, while the dichlorophenoxy groups orient to optimize halogen bonding and minimize steric clashes. Crystal density is estimated to be in the range of 1.4-1.6 g/cm³, reflecting the presence of chlorine atoms and aromatic ring systems.

XLogP3

3.5

Dates

Modify: 2023-08-15

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